molecular formula C7H8O B14330737 4,6-Heptadiyn-3-ol CAS No. 106031-46-3

4,6-Heptadiyn-3-ol

Cat. No.: B14330737
CAS No.: 106031-46-3
M. Wt: 108.14 g/mol
InChI Key: FWRAKQJZBBSDNE-UHFFFAOYSA-N
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Description

4,6-Heptadiyn-3-ol: is an organic compound with the molecular formula C7H8O. It is characterized by the presence of two triple bonds and a hydroxyl group, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Heptadiyn-3-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-hexadiyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the use of Grignard reagents, where 1,5-hexadiyne is reacted with formaldehyde and then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 4,6-Heptadiyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4,6-Heptadiyn-3-one.

    Reduction: Formation of 4,6-Heptadiene-3-ol or 4,6-Heptane-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,6-Heptadiyn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Heptadiyn-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

    4,6-Heptadiyn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1,6-Heptadien-4-ol: Contains double bonds instead of triple bonds.

Uniqueness: 4,6-Heptadiyn-3-ol is unique due to its combination of triple bonds and a hydroxyl group, which provides distinct reactivity and versatility in chemical synthesis and applications .

Properties

CAS No.

106031-46-3

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

hepta-4,6-diyn-3-ol

InChI

InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h1,7-8H,4H2,2H3

InChI Key

FWRAKQJZBBSDNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC#C)O

Origin of Product

United States

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